molecular formula C15H14F3NO3 B2650273 Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 330216-62-1

Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No. B2650273
M. Wt: 313.276
InChI Key: YPFXSFAKYUFUNL-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate” is a chemical compound. It has a molecular formula of C15H14F3NO3 and an average mass of 313.272 Da . This compound is part of a class of compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) and its intermediates, which are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectra . These techniques provide information about the number and type of atoms in the molecule, their spatial arrangement, and the functional groups present.


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. Trifluoromethylpyridine (TFMP) and its intermediates, which are structurally similar to the compound , are known to undergo a variety of chemical reactions. These reactions are often used to introduce TFMP groups within other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine (TFMP) derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Properties

An Expedient Phosphine-catalyzed [4 + 2] Annulation :The study by Zhu et al. (2003) describes a [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate and N-tosylimines, catalyzed by organic phosphine, to synthesize highly functionalized tetrahydropyridines. This method provides a basis for the synthesis of compounds structurally similar to the specified chemical, emphasizing regioselectivity and diastereoselectivity in synthesis (Zhu, Lan, & Kwon, 2003).

Heterocyclic Derivative Syntheses by Palladium-catalyzed Oxidative Cyclization-alkoxycarbonylation :Bacchi et al. (2005) explored the catalytic reactions of prop-2-ynyl alpha-ketoesters and amides under oxidative conditions to yield various heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives. This study highlights the versatile applications of palladium catalysis in synthesizing complex heterocyclic structures relevant to the compound (Bacchi et al., 2005).

Pharmacological Applications

Synthesis and Antimicrobial Evaluation :Shastri et al. (2019) demonstrated the preparation of tetrahydropyrimidine-5-carboxylic acid derivatives and their subsequent screening for antimicrobial activity. Although the specific compound is not directly mentioned, this research underscores the potential of related structures in developing new antimicrobial agents (Shastri et al., 2019).

Structural Analysis

Synthesis and Crystal Structure :Sambyal et al. (2011) reported the synthesis and structural characterization of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, providing insights into the conformational aspects of tetrahydropyridine derivatives. This contributes to understanding the structural requirements for biological activity and chemical reactivity of similar compounds (Sambyal et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in the development of agrochemical and pharmaceutical compounds . Additionally, more research could be conducted to better understand its mechanism of action, especially in the context of neuroprotection and anti-inflammatory properties .

properties

IUPAC Name

methyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-8-13(14(21)22-2)11(7-12(20)19-8)9-3-5-10(6-4-9)15(16,17)18/h3-6,11H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFXSFAKYUFUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Synthesis routes and methods

Procedure details

4-Trifluoromethylbenzaldehyde (25.0 mL, 147 mmol, 1.00 equiv), 2,2-dimethyl-1,3-dioxane-4,6-dione (21.2 g, 147 mmol, 1.00 equiv), methyl acetoacetate (15.8 mL, 147 mmol, 1.00 equiv), and ammonium acetate (11.8 g, 154 mmol, 1.05 equiv) were dissolved in acetic acid (150 mL) and heated to reflux for 2 hours. Addition of water to the stirred reaction mixture induced precipitation of a solid residue. The solid was recovered by filtration and triturated with 50% CH2Cl2/hexane to afford 8.50 g (19%) of the product as a white solid. MS (ES+) m/e 300 [M+H]+.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
19%

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